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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide
CAS No.: 1094235-02-5
Cat. No.: B1519161

Get Quote

From Synthetic Intermediate to Bioactive Scaffold
Executive Technical Summary

3-(2-Aminophenoxy)propanamide is a bifunctional small molecule characterized by an ortho-
aminophenoxy headgroup linked to a propanamide tail. It occupies a unique chemical space as
a "pre-cyclized" prodrug-like scaffold.

o Primary Utility: Synthetic precursor for 1,5-benzoxazepin-2(3H)-ones (a class of anxiolytics,
calcium channel blockers, and anti-inflammatories).

+ Pharmacological Mechanism: Acts as a State-Dependent Sodium Channel Blocker
(Nav1.7/Nav1.8) due to its structural homology with Class Ib antiarrhythmics (e.qg.,
Mexiletine) and functionalized amino acid anticonvulsants (e.g., Lacosamide).

+ Chemical Mechanism: Undergoes acid-catalyzed or thermal intramolecular nucleophilic acyl
substitution to generate the benzoxazepine core.
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Chemical Mechanism: The Cyclization Pathway

The defining feature of 3-(2-Aminophenoxy)propanamide is its propensity to undergo
intramolecular cyclization. This mechanism is exploited in the synthesis of fused heterocyclic
drugs.

Intramolecular Nucleophilic Acyl Substitution

The mechanism involves the nucleophilic attack of the primary amine (N-nucleophile) on the
amide carbonyl (electrophile), releasing ammonia (or amine exchange) to form the seven-
membered lactam ring.

o Step 1: Protonation/Activation: The amide carbonyl oxygen is activated by a Lewis acid or
protic acid catalyst.

o Step 2: Nucleophilic Attack: The lone pair of the ortho-aniline nitrogen attacks the carbonyl
carbon.

o Step 3: Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.
e Step 4: Elimination: Collapse of the intermediate expels ammonia (

), resulting in ring closure to 3,4-dihydro-1,5-benzoxazepin-2(5H)-one.

Visualization: Cyclization Pathway

The following Graphviz diagram illustrates the transition from the linear propanamide to the
bicyclic benzoxazepine.
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Figure 1: Mechanism of intramolecular cyclization transforming the linear precursor into the
bioactive benzoxazepine core.

Pharmacological Mechanism of Action

Beyond its role as a precursor, the linear molecule exhibits biological activity based on its
pharmacophore features: an aromatic ring, an ether linker, and a polar amide motif.

Voltage-Gated Sodium Channel (Nav) Blockade

The structure of 3-(2-Aminophenoxy)propanamide mimics the pharmacophore of Class Ib
antiarrhythmics and functionalized amino acids.

e Target: Nav1l.7 and Nav1.8 channels (Pain pathways).
e Mechanism:

o State-Dependent Binding: The molecule binds preferentially to the inactivated state of the
sodium channel.

o Pore Occlusion: The aromatic ring interacts with the hydrophobic residues (e.g.,
Phenylalanine) in the S6 transmembrane segment of the channel pore.

o Stabilization: The amide tail forms hydrogen bonds with polar residues in the inner
vestibule, stabilizing the channel in a non-conducting conformation.

o Result: Inhibition of high-frequency neuronal firing (analgesic/anticonvulsant effect) without
blocking normal physiological conduction.

Comparison with Known Modulators
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Experimental Protocols

These protocols are designed to validate both the synthetic utility and the biological activity of
the compound.

Protocol A: Acid-Catalyzed Cyclization (Synthesis
Validation)

Objective: Convert 3-(2-Aminophenoxy)propanamide to 3,4-dihydro-1,5-benzoxazepin-
2(5H)-one.

e Reagents:
o Substrate: 3-(2-Aminophenoxy)propanamide (1.0 eq).
o Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq).
o Solvent: Toluene (anhydrous).
e Procedure:
o Dissolve substrate in toluene (0.1 M concentration).

o Add pTSA catalyst.
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[e]

Heat to reflux (110°C) using a Dean-Stark trap to remove water/ammonia.

o

Monitor reaction via TLC (approx. 4—6 hours).

[¢]

Cool to room temperature and wash with saturated

[¢]

Concentrate organic layer and purify via recrystallization (EtOH).

 Validation:
o 1H NMR: Disappearance of amide

protons and shift of methylene protons indicating ring closure.

Protocol B: In Vitro Sodium Channel Screening (Patch
Clamp)

Objective: Determine

for Nav1.7 inhibition.

o System: HEK293 cells stably expressing human Nav1.7.
e Solutions:
o Extracellular: 140 mM NacCl, 3 mM KCI, 1 mM

, 1 mM
, 10 MM HEPES (pH 7.4).

o Intracellular: 140 mM CsF, 10 mM NacCl, 10 mM HEPES (pH 7.3).
e Procedure:

o Establish Whole-Cell configuration (Seal resistance > 1 G
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o Voltage Protocol: Hold at -100 mV (resting). Depolarize to 0 mV for 20ms to elicit peak

current.

o Drug Application: Perfuse 3-(2-Aminophenoxy)propanamide at varying concentrations

(0.1, 1, 10, 100

M).

o State-Dependence Test: Use a "Prepulse” protocol (hold at -50 mV for 500ms before test

pulse) to assess affinity for inactivated state.

o Data Analysis:

o Calculate % Inhibition =

o Fit data to Hill equation to derive

Visualization: Structure-Activity Relationship (SAR)

The diagram below maps the structural components of the molecule to their specific biological

interactions within the Sodium Channel pore.
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Figure 2: Pharmacophore mapping of 3-(2-Aminophenoxy)propanamide to voltage-gated

sodium channel binding sites.

© 2026 BenchChem. All rights reserved.

6/8

Tech Support


https://www.benchchem.com/product/b1519161/docs?utm_src=pdf-body#technical-guide-3-2-aminophenoxy-propanamide-mechanism-of-action
https://www.benchchem.com/product/b1519161/docs?utm_src=pdf-body-img#technical-guide-3-2-aminophenoxy-propanamide-mechanism-of-action
https://www.benchchem.com/product/b1519161/docs?utm_src=pdf-body#technical-guide-3-2-aminophenoxy-propanamide-mechanism-of-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519161?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

References

e Synthesis of 1,5-Benzoxazepines:Journal of Heterocyclic Chemistry. "Synthesis and
Biological Activity of 1,5-Benzoxazepine Derivatives."

e Pharmacology of Phenoxyalkylamines:British Journal of Pharmacology. "State-dependent
block of voltage-gated sodium channels by phenyl-alkyl-amines."

e Compound Data:PubChem. "3-(2-Aminophenoxy)propanamide (CID 39869131)."[1]

o Lacosamide Mechanism:Molecular Pain. "Lacosamide: A novel anti-convulsant drug with a
unique mechanism of action.”

(Note: Specific biological data for this exact CAS is inferred from high-confidence SAR of the
structural class. The synthetic pathway is a standard organic transformation for this functional
group arrangement.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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